Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-
Description
“Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” is a chemical compound with the molecular formula C13H10FNO . It belongs to the class of organic compounds known as n-benzylbenzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
While specific synthesis methods for “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized by selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This suggests that a similar method could potentially be used for the synthesis of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-”.Molecular Structure Analysis
The molecular structure of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” consists of 16 atoms and 17 bonds . The average mass of the molecule is 215.223 Da, and the monoisotopic mass is 215.074646 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” include an average mass of 215.223 Da and a monoisotopic mass of 215.074646 Da . Further details about its physical and chemical properties were not found in the search results.Future Directions
While specific future directions for “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” were not found in the search results, the related compound, N-(3-Amino-4-methylphenyl)benzamide, is a crucial building block of many drug candidates . This suggests that “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” could potentially have similar applications in the development of new drugs.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPUBNMJMVDMBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40414965 | |
Record name | Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40414965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- | |
CAS RN |
521272-14-0 | |
Record name | Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40414965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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